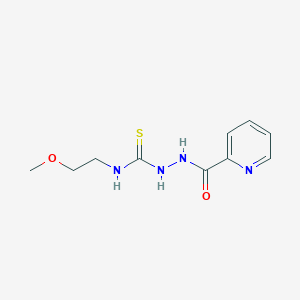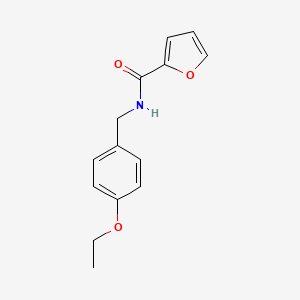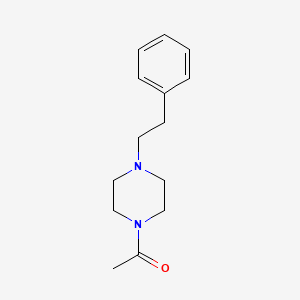![molecular formula C16H11BrN6 B5721065 3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5721065.png)
3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in several areas of research, including cancer therapy and drug discovery.
Mecanismo De Acción
The mechanism of action of 3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves the inhibition of several key enzymes and pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and division. Additionally, this compound has been shown to inhibit the activity of mTOR, a key regulator of cell growth and metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth and division, and the modulation of key signaling pathways involved in cancer cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has been shown to have low toxicity in normal cells, making it a potentially safe and effective cancer therapy. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One area of research is the development of more efficient and effective synthesis methods for this compound. Additionally, further studies are needed to investigate the potential applications of this compound in drug discovery and cancer therapy. Finally, more research is needed to understand the mechanism of action of this compound and its potential interactions with other signaling pathways involved in cancer cell growth and survival.
Métodos De Síntesis
The synthesis of 3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been achieved through several methods, including the reaction of 3-bromobenzaldehyde with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a catalyst. This reaction results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been studied for its potential applications in scientific research, particularly in the area of cancer therapy. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN6/c17-11-5-3-4-10(8-11)9-18-22-16-20-15-14(21-23-16)12-6-1-2-7-13(12)19-15/h1-9H,(H2,19,20,22,23)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNQGXHEIREPDH-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-benzylidene)-N'-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5720982.png)
![N-ethyl-2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5720997.png)


![3-(2-methoxyethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)

![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)
![4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)
![N-(5-{[(2-furylmethyl)(methyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5721045.png)

![4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5721061.png)
![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)
